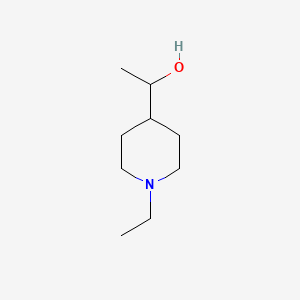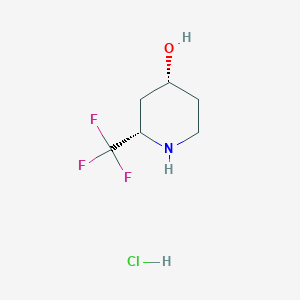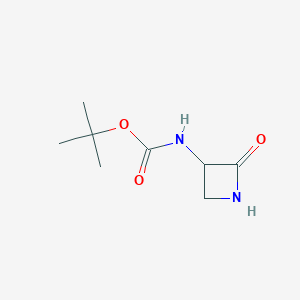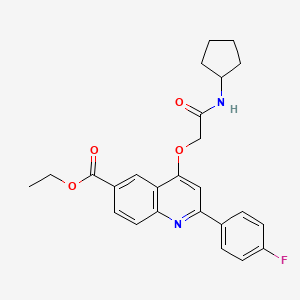
Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(4-fluorophenyl)quinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(4-fluorophenyl)quinoline-6-carboxylate is a useful research compound. Its molecular formula is C25H25FN2O4 and its molecular weight is 436.483. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(4-fluorophenyl)quinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(4-fluorophenyl)quinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis and Cytotoxic Activity : A study by Deady et al. (2003) discusses the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their testing for growth inhibitory properties against various cancer cell lines. The compounds showed potent cytotoxicity, with some having IC(50) values less than 10 nM, indicating their potential as cancer therapeutics (Deady et al., 2003).
Quinolinecarboxylates Synthesis : Bunce, Lee, and Grant (2011) describe a method to prepare the ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structure, significant in several drug compounds. This research highlights the chemical synthesis process and its relevance to drug development (Bunce, Lee, & Grant, 2011).
Antimicrobial and Antifungal Applications
Antibacterial Agents : Charushin et al. (2004) discuss the synthesis of a structural analog of nalidixic and 4-quinolone-3-carboxylic acids, foundational for antibacterial drugs of the fluoroquinolone series. This demonstrates the role of quinoline derivatives in developing new antibacterial agents (Charushin et al., 2004).
Antitumor Evaluation : Alvarez-Ibarra et al. (1997) synthesized 9-hydroxy- and 9-(alkylamino)thiazolo[5,4-b]quinolines and tested their in vitro cytotoxicity against several cell lines, identifying potential antitumor activities. This study reveals the application of quinoline derivatives in cancer treatment (Alvarez-Ibarra et al., 1997).
Chemical Synthesis and Structural Analysis
Synthesis of Fluorine Bearing Quinolines : Makki, Bakhotmah, and Abdel-Rahman (2012) present syntheses of novel fluorine bearing quinoline-4-carboxylic acids showing activity against Aspergillus fungi as amylolytic agents, illustrating the role of quinoline derivatives in antifungal applications (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Quinoxalines as Corrosion Inhibitors : Zarrouk et al. (2014) performed quantum chemical calculations on quinoxalines compounds to determine their inhibition efficiency for copper corrosion in nitric acid, indicating the chemical application of quinoline derivatives in corrosion prevention (Zarrouk et al., 2014).
Eigenschaften
IUPAC Name |
ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O4/c1-2-31-25(30)17-9-12-21-20(13-17)23(32-15-24(29)27-19-5-3-4-6-19)14-22(28-21)16-7-10-18(26)11-8-16/h7-14,19H,2-6,15H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUZFCHBTWGWHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3CCCC3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide](/img/structure/B2355518.png)

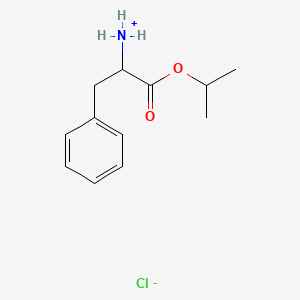

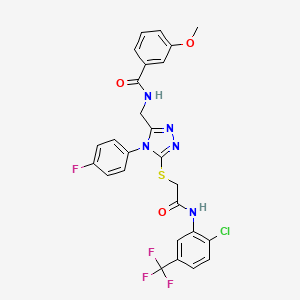
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2355527.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2355528.png)
![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2355529.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2355533.png)
